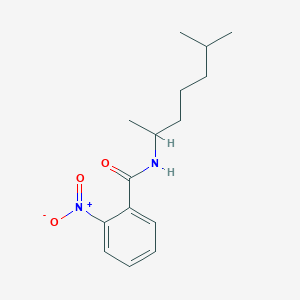![molecular formula C15H19N3O3 B3979630 (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide](/img/structure/B3979630.png)
(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide
Übersicht
Beschreibung
(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine, a heterocyclic organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom. MPAC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This leads to a reduction in the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which can help protect cells from damage caused by oxidative stress. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of certain enzymes and proteins involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide in lab experiments is that it has been extensively studied and its properties are well characterized. This makes it a reliable and reproducible compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide. One area of interest is in the development of new drugs and therapies based on the pharmacological properties of this compound. Another area of interest is in further investigating its mechanism of action, which may provide insights into the development of new treatments for inflammatory and oxidative stress-related diseases. Additionally, more research is needed to fully understand the antitumor effects of this compound and its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. One major area of interest is in the development of new drugs and therapies. This compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. These properties make it a promising candidate for the development of new drugs to treat a range of diseases and conditions.
Eigenschaften
IUPAC Name |
(2S)-1-[3-(2-methylanilino)-3-oxopropanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-5-2-3-6-11(10)17-13(19)9-14(20)18-8-4-7-12(18)15(16)21/h2-3,5-6,12H,4,7-9H2,1H3,(H2,16,21)(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHTBDXFRUTCM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)N2CCCC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)N2CCC[C@H]2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3979550.png)

![1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979554.png)

![{5-[(4-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B3979566.png)
![2-{[5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3979596.png)

![2-(4-fluorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3979626.png)

![4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3979646.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3979652.png)

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3979664.png)
![methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3979672.png)